Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide
Description
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide (CAS: 64047-58-1) is a quaternary ammonium compound with the molecular formula C₁₆H₂₄Br₂N₂ and a molecular weight of 404.18 g/mol . Structurally, it features an isoquinolinium core substituted at the 2-position with a 3-(trimethylammonio)propyl chain, terminated by two bromide counterions. This compound is typically provided as a sample solution (25 µL, 10 mM) and stored at 2–8°C, with solubility properties suggesting polar solvent compatibility . Its primary applications lie in biochemical research, particularly in studies involving membrane dynamics or as a cationic surfactant in vesicle formation assays .
Properties
CAS No. |
4353-42-8 |
|---|---|
Molecular Formula |
C15H22Br2N2 |
Molecular Weight |
390.16 g/mol |
IUPAC Name |
3-isoquinolin-2-ium-2-ylpropyl(trimethyl)azanium;dibromide |
InChI |
InChI=1S/C15H22N2.2BrH/c1-17(2,3)12-6-10-16-11-9-14-7-4-5-8-15(14)13-16;;/h4-5,7-9,11,13H,6,10,12H2,1-3H3;2*1H/q+2;;/p-2 |
InChI Key |
DFSBPMGFJCFTFQ-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide typically involves the quaternization of isoquinoline with 3-(trimethylammonio)propyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically produced in batch reactors, and the purification process involves multiple recrystallization steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Isoquinolinium oxides.
Reduction: Isoquinolinium hydrides.
Substitution: Isoquinolinium hydroxides or chlorides.
Scientific Research Applications
Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in studies involving bacterial inhibition and DNA binding.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug development.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mechanism of Action
The primary mechanism of action of Isoquinolinium, 2-(3-(trimethylammonio)propyl)-, dibromide involves binding to DNA gyrase, an essential enzyme in bacterial DNA replication. By inhibiting this enzyme, the compound prevents bacterial cell division and growth. This mechanism makes it effective against a broad spectrum of gram-positive and gram-negative bacteria .
Comparison with Similar Compounds
Compound A : Isoquinolinium, 6,7-dimethoxy-2-(3-(trimethylammonio)propyl)-, dibromide (CAS: 64047-55-8)
- Molecular Formula : C₁₇H₂₆Br₂N₂O₂
- Molecular Weight : 450.21 g/mol
- Key Differences : The addition of 6,7-dimethoxy groups increases hydrophilicity and steric bulk compared to the parent compound. This substitution may enhance binding affinity to acetylcholine receptors or other biological targets due to improved electron-donating effects .
Compound B : Isoquinolinium, 3-methyl-2-[3-(trimethylammonio)propyl]-, dibromide (CAS: 64047-59-2)
- Molecular Formula : C₁₆H₂₄Br₂N₂
- Molecular Weight : 404.18 g/mol
Variations in the Quaternary Ammonium Side Chain
Compound C : 2-[3-(Trimethylammonio)propyl]isoquinolinium dibromide (CAS: 4353-42-8)
- Molecular Formula : C₁₅H₂₂Br₂N₂
- Molecular Weight : 378.16 g/mol
- Key Differences: The absence of a methyl group on the isoquinolinium core reduces molecular weight by ~26 g/mol, likely improving membrane permeability in cellular assays .
Compound D : 10-(Dibutylamino)-2-[3-(trimethylammonio)propyl]-chryseno[2,1-f]isoquinolinium dibromide (CAS: 1151942-85-6)
- Molecular Formula : C₃₉H₄₇Br₂N₃
- Molecular Weight : 717.62 g/mol
- Key Differences: The chrysene-fused core and dibutylamino group create a highly conjugated, planar structure. This design is tailored for photophysical applications (e.g., fluorescence probes) but sacrifices solubility in aqueous media .
Physicochemical and Functional Comparisons
| Property | Target Compound (CAS 64047-58-1) | Compound A (CAS 64047-55-8) | Compound B (CAS 64047-59-2) | Compound D (CAS 1151942-85-6) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 404.18 | 450.21 | 404.18 | 717.62 |
| Polar Surface Area (Ų) | ~26.3 | ~55.2 | ~26.3 | ~98.5 |
| Solubility | Polar solvents | Polar solvents | Polar solvents | Organic solvents |
| Key Applications | Membrane studies | Receptor binding assays | Enzyme inhibition | Fluorescence imaging |
Key Observations :
- Methoxy Groups (Compound A) : Increase polarity and hydrogen-bonding capacity, making it suitable for aqueous-phase biological interactions .
- Chrysene Fusion (Compound D) : Enhances π-π stacking but limits bioavailability due to low water solubility .
- Methyl Substitution (Compound B) : Minimal impact on molecular weight but modifies steric interactions, as evidenced by its use in enzyme inhibition studies .
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